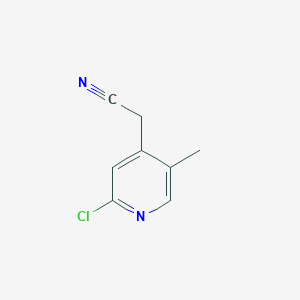
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, along with an acetonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile typically involves the chlorination of 2-methylpyridine followed by the introduction of the acetonitrile group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-5-methylpyridine. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Addition Reactions: Reagents like Grignard reagents and organolithium compounds are commonly used for addition reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, reduced or oxidized derivatives, and addition products with different functional groups .
Applications De Recherche Scientifique
2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and nitrile groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar reactivity.
2-Methylpyridine: A precursor in the synthesis of 2-(2-Chloro-5-methylpyridin-4-yl)acetonitrile.
4-Chloropyridine: Another chlorinated pyridine with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both a chloro and a nitrile group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
2-(2-chloro-5-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-8(9)4-7(6)2-3-10/h4-5H,2H2,1H3 |
Clé InChI |
KWEKHERXYHVAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
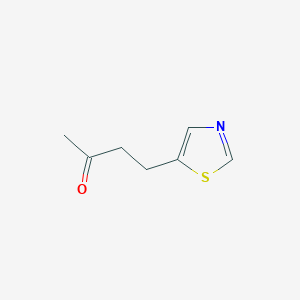
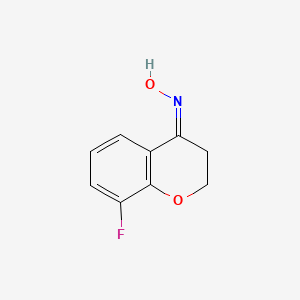
![6-[2-(1-Amino-3-phenylpropan-2-yl)piperidine-1-carbonyl]-2-methyl-2,3,4,5-tetrahydropyridazin-3-one hydrochloride](/img/structure/B13559042.png)
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
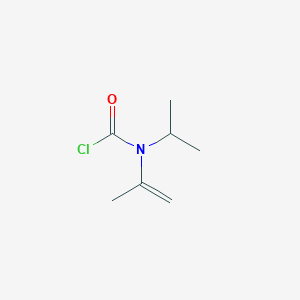
amino}methyl)azetidine-1-carboxylate](/img/structure/B13559053.png)
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B13559069.png)

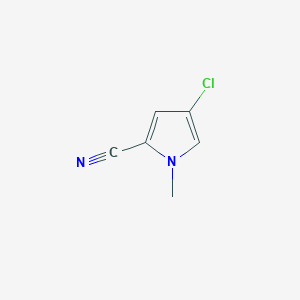
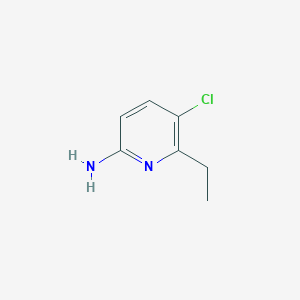

aminehydrochloride](/img/structure/B13559089.png)
